3-Fluoro-5-methylphenol

pKa acid dissociation solubility

3-Fluoro-5-methylphenol (CAS: 216976-31-7) is a disubstituted phenol derivative bearing a fluorine atom at the meta (C3) position and a methyl group at the meta (C5) position relative to the hydroxyl group. It belongs to the class of halogenated phenolic building blocks commonly employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C7H7FO
Molecular Weight 126.13 g/mol
CAS No. 216976-31-7
Cat. No. B1307441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylphenol
CAS216976-31-7
Molecular FormulaC7H7FO
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)O
InChIInChI=1S/C7H7FO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
InChIKeyAYMBVFCWNCCREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-methylphenol (CAS: 216976-31-7) Procurement Baseline: Core Identity and Physicochemical Profile


3-Fluoro-5-methylphenol (CAS: 216976-31-7) is a disubstituted phenol derivative bearing a fluorine atom at the meta (C3) position and a methyl group at the meta (C5) position relative to the hydroxyl group . It belongs to the class of halogenated phenolic building blocks commonly employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and specialty materials . The compound exists as a light yellow to yellow liquid at ambient temperature with a predicted boiling point of approximately 199.8 °C at 760 mmHg, a predicted density of 1.164 g/cm³, a predicted pKa of 9.08, and a calculated LogP of approximately 1.84 .

3-Fluoro-5-methylphenol: Why Simple Meta-Cresol or Mono-Fluorophenol Analogs Cannot Be Substituted


Generic substitution of 3-Fluoro-5-methylphenol with unsubstituted m-cresol or alternative fluorophenol isomers (e.g., 3-fluorophenol or 4-fluoro-3-methylphenol) introduces distinct alterations in electronic distribution, hydrogen bonding capacity, and metabolic stability that propagate into divergent reactivity and biological outcomes [1]. The specific meta-fluorination pattern relative to the hydroxyl group modifies the acid dissociation constant (pKa) and polar surface area relative to non-fluorinated analogs [2]. Furthermore, the presence of the C-F bond at this position confers increased metabolic resistance to oxidative defluorination compared to para-fluorinated analogs [3], thereby rendering direct drop-in replacement with non-fluorinated or differently fluorinated phenols chemically and pharmacologically non-equivalent.

3-Fluoro-5-methylphenol Procurement Evidence: Comparative Performance Data vs. Closest Structural Analogs


Physicochemical Differentiation: Acidity (pKa) Modulation vs. Non-Fluorinated Meta-Cresol

The introduction of the electron-withdrawing fluorine substituent at the C3 position lowers the pKa of 3-Fluoro-5-methylphenol relative to the non-fluorinated parent compound, m-cresol (3-methylphenol). This alteration in acidity directly influences the compound's ionization state at physiological pH and its nucleophilicity in synthetic coupling reactions . The predicted pKa of 9.08 ± 0.10 for 3-Fluoro-5-methylphenol represents a decrease compared to the measured pKa of approximately 10.09 for m-cresol [1].

pKa acid dissociation solubility reactivity

Lipophilicity Adjustment: LogP Increase Relative to Non-Methylated 3-Fluorophenol

The addition of a methyl group at the C5 position increases the lipophilicity of the fluorophenol scaffold. The calculated LogP for 3-Fluoro-5-methylphenol is approximately 1.84, which is elevated compared to the measured LogP of 3-fluorophenol (approximately 1.47) [1][2]. This increase in LogP correlates with higher membrane permeability and altered tissue distribution profiles in biological systems [3].

LogP lipophilicity partition coefficient ADME

Aqueous Solubility Differentiation: Reduced Solubility vs. m-Cresol

Fluorination at the meta position reduces aqueous solubility compared to the non-fluorinated m-cresol analog. The calculated solubility of 3-Fluoro-5-methylphenol is approximately 1.5 g/L (11.9 mM) at 25 °C . This value is lower than the measured solubility of m-cresol, which is approximately 22.7 g/L (210 mM) under comparable conditions [1]. The reduced water solubility is a direct consequence of the increased hydrophobicity imparted by the C-F bond.

aqueous solubility formulation bioavailability

Safety and Handling Differentiation: Corrosivity and Acute Toxicity Profile vs. Non-Halogenated Phenols

3-Fluoro-5-methylphenol carries a Skin Corrosion classification (Skin Corr. 1C, H314) under the Globally Harmonized System (GHS), indicating it causes severe skin burns and eye damage . This classification is consistent with many halogenated phenols but is more severe than that of non-halogenated m-cresol, which is typically classified as Toxic (Acute Tox. 3, H311/H301) and Corrosive (Skin Corr. 1B, H314) [1]. The compound also carries Acute Toxicity Category 4 warnings for oral, dermal, and inhalation routes (H302, H312, H332) .

GHS classification safety handling corrosivity

3-Fluoro-5-methylphenol: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Fluorinated Drug Intermediates Requiring Enhanced Metabolic Stability

3-Fluoro-5-methylphenol serves as a versatile building block for constructing pharmaceutical intermediates where the meta-fluorine atom provides resistance to cytochrome P450-mediated oxidative metabolism [1]. The specific 3-fluoro-5-methyl substitution pattern offers a balance of lipophilicity (LogP ≈ 1.84) and moderate acidity (pKa ≈ 9.08) that facilitates downstream functionalization via O-alkylation or triflate formation for cross-coupling reactions [2]. Procurement is indicated for medicinal chemistry programs targeting CNS-active compounds or agents requiring extended plasma half-life, where the metabolic shielding conferred by the C-F bond is a design requirement [1].

Development of Fluorinated Agrochemical Intermediates with Altered Soil Mobility

The combination of moderate lipophilicity (LogP ≈ 1.84) and reduced aqueous solubility (approximately 1.5 g/L) positions 3-Fluoro-5-methylphenol as a precursor for agrochemical agents requiring controlled soil mobility and reduced groundwater leaching potential compared to more water-soluble phenol analogs [1]. The compound's predicted physicochemical profile aligns with the property space of commercial fluorinated herbicides and fungicides, where the meta-fluorine substituent contributes to enhanced target-site binding and environmental persistence parameters [2].

Synthesis of Specialty Materials and Ligands via Phenol-Directed C-H Functionalization

3-Fluoro-5-methylphenol is procured for use in palladium-catalyzed coupling reactions and C-H activation strategies where the phenolic hydroxyl group serves as a directing group or is converted to a triflate leaving group [1]. The specific substitution pattern (fluorine meta to OH, methyl meta to OH) creates a unique electronic environment on the aromatic ring that influences regioselectivity in subsequent functionalization steps, differentiating it from para-fluoro or ortho-methyl analogs. This compound is particularly relevant for constructing polysubstituted aromatic scaffolds in materials science and catalysis research.

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